

In-Depth Technical Guide: Early-Phase Clinical Trial Data for Tanaproget

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tanaproget*

Cat. No.: *B1681920*

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Introduction

Tanaproget (NSP-989) is a potent and selective, nonsteroidal progesterone receptor (PR) agonist that has been investigated for its potential therapeutic applications in women's health, including contraception and the treatment of endometriosis.^{[1][2]} Unlike steroidal progestins, **Tanaproget**'s nonsteroidal structure offers the potential for a more favorable side-effect profile due to its reduced interaction with other steroid receptors.^{[1][3]} This technical guide provides a comprehensive overview of the available early-phase clinical and preclinical data for **Tanaproget**, with a focus on its pharmacological properties, mechanism of action, and initial clinical findings.

Preclinical Pharmacology

In Vitro Studies

Binding Affinity and Potency:

Tanaproget demonstrates high binding affinity and potency for the progesterone receptor. In vitro studies have shown that **Tanaproget** binds to PR from various species with a higher relative affinity than some reference steroidal progestins.^{[1][3]}

Parameter	Species	Value	Reference Compound(s)
IC50	Human	1.7 nM	-
Monkey	0.3 nM	-	
Rat	0.5 nM	-	
Rabbit	0.5 nM	-	
EC50 (Alkaline Phosphatase Activity)	Human (T47D cells)	0.1 nM	Medroxyprogesterone acetate (MPA), Trimegestone (TMG)
EC50 (SRC-1 Interaction)	Mammalian two-hybrid assay	0.02 nM	MPA, TMG

Table 1: In Vitro Binding Affinity and Potency of Tanaproget.[1][2]

Functional Activity:

In T47D human breast cancer cells, **Tanaproget** induces alkaline phosphatase activity, a marker of progestational activity, with an EC50 value of 0.1 nM.[1] While its potency is comparable to potent steroidal progestins like medroxyprogesterone acetate (MPA) and trimegestone (TMG), its efficacy in this assay was approximately 60% of these compounds.[1] In a mammalian two-hybrid assay, **Tanaproget** was shown to promote the interaction between the steroid receptor co-activator-1 (SRC-1) and the progesterone receptor with an EC50 of 0.02 nM, similar in potency and efficacy to MPA and TMG.[1]

In Vivo Studies

Ovulation Inhibition:

In a rat ovulation inhibition model, orally administered **Tanaproget** demonstrated full efficacy, completely inhibiting ovulation at a dose of 0.03 mg/kg.[2] This indicated an approximately 30-fold greater potency compared to MPA and TMG.[1]

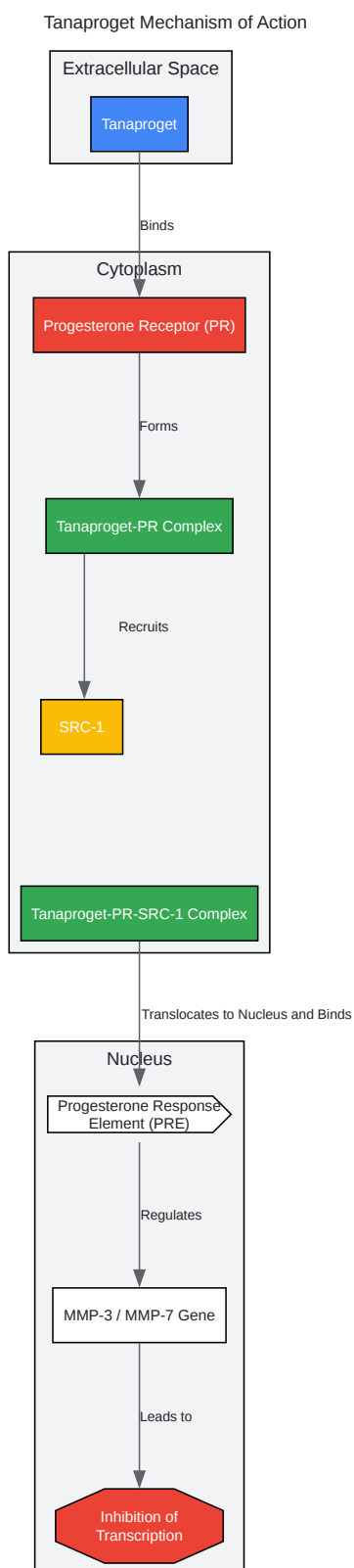
Endometriosis Model:

In a nude mouse model of endometriosis, **Tanaproget** was shown to cause a significant reduction in the size of human endometrial lesions.[\[2\]](#)

Mechanism of Action

Tanaproget exerts its effects as a selective agonist of the progesterone receptor. The binding of **Tanaproget** to the PR is thought to induce a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. In the nucleus, the **Tanaproget**-PR complex binds to progesterone response elements (PREs) on target genes, modulating their transcription.

One of the key downstream effects of **Tanaproget** is the inhibition of matrix metalloproteinases (MMPs), such as MMP-3 and MMP-7.[\[2\]](#) This is achieved by promoting the interaction between the PR and coactivators like SRC-1.[\[2\]](#) The inhibition of these MMPs is believed to reduce endometrial tissue invasion and angiogenesis, which are key processes in the pathophysiology of endometriosis.[\[2\]](#)



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Tanaproget's mechanism of action.

Early-Phase Clinical Development

Phase I Clinical Trial

A randomized, double-blind, placebo-controlled, ascending single-dose study was conducted in healthy women to evaluate the pharmacokinetics, pharmacodynamics, and safety of **Tanaproget**.^[2]

Study Design:

- Participants: Healthy women aged 25 to 45 years.
- Design: Randomized, double-blind, placebo-controlled, sequential-group, ascending single-dose.
- Dose Cohorts: 0.1, 0.3, 1, 3, 7 (with and without a high-fat meal), and 15 mg.
- Treatment: Single oral dose of **Tanaproget** or placebo.

Pharmacokinetics:

Parameter	Value Range
T _{max} (Time to Maximum Concentration)	~2 - 3 hours
t _{1/2} (Elimination Half-life)	12 - 30 hours
Oral Clearance	~70 L/h

Table 2: Pharmacokinetic Parameters of Single-Dose Tanaproget in Healthy Women.^[2]

The pharmacokinetics of **Tanaproget** were not significantly affected by the administration with a high-fat meal.^[2]

Pharmacodynamics:

All doses of **Tanaproget** resulted in a decrease in cervical mucus scores, as assessed by a modified Insler method, indicating a progestational effect on the cervix.^[2]

Safety and Tolerability:

Tanaproget was generally safe and well-tolerated. The most frequently reported treatment-emergent adverse events were:

- Vaginal bleeding/spotting
- Abdominal cramping
- Vomiting

The incidence of these events was not related to the dose, and most were of mild severity.^[2]

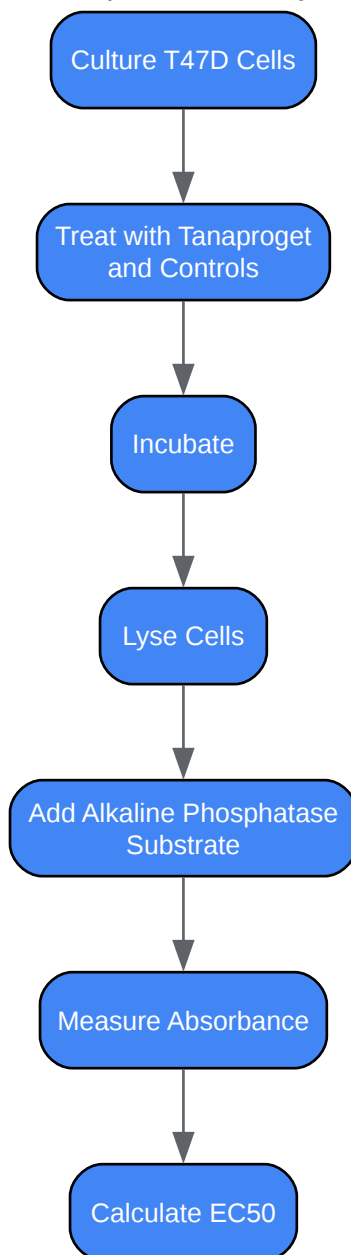
Experimental Protocols

In Vitro: Alkaline Phosphatase Activity Assay (T47D cells)

A detailed protocol for this specific study is not publicly available. However, a general methodology for such an assay would involve:

- Cell Culture: T47D cells are cultured in appropriate media and conditions.
- Treatment: Cells are treated with varying concentrations of **Tanaproget**, reference compounds (e.g., MPA, TMG), and a vehicle control.
- Incubation: Cells are incubated for a specified period to allow for a response.
- Lysis: Cells are lysed to release intracellular components, including alkaline phosphatase.
- Enzyme Assay: A substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate) is added to the cell lysate.
- Measurement: The product of the enzymatic reaction is measured spectrophotometrically.
- Data Analysis: The EC50 value is calculated by plotting the response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Alkaline Phosphatase Assay Workflow



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Workflow for Alkaline Phosphatase Assay.

In Vivo: Rat Ovulation Inhibition Assay

Specific details of the protocol used for **Tanaproget** are not available. A representative protocol would include:

- Animal Model: Use of regularly cycling female rats (e.g., Sprague-Dawley).

- Dosing: Administration of **Tanaproget**, vehicle control, and positive controls (e.g., MPA, TMG) orally for a specified number of days during the estrous cycle.
- Ovulation Assessment: On the morning of expected estrus, the oviducts are examined for the presence of ova.
- Data Analysis: The percentage of animals in each group in which ovulation is inhibited is determined.

Conclusion

The early-phase data for **Tanaproget** suggest that it is a potent and selective nonsteroidal progesterone receptor agonist with a pharmacokinetic and safety profile that supports its potential for use in women's health. Preclinical studies demonstrated high potency in vitro and significant efficacy in animal models of ovulation inhibition and endometriosis. The initial Phase I clinical trial in healthy women indicated that **Tanaproget** is well-tolerated and exhibits a pharmacokinetic profile suitable for once-daily oral administration. Further clinical development, including Phase II and III trials, would be necessary to fully elucidate its efficacy and safety in patient populations for its intended indications.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Early-Phase Clinical Trial Data for Tanaproget]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1681920#early-phase-clinical-trial-data-for-tanaproget>]

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